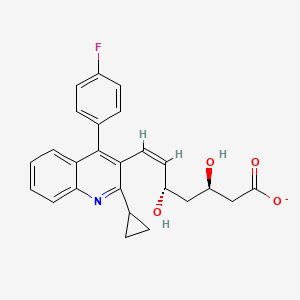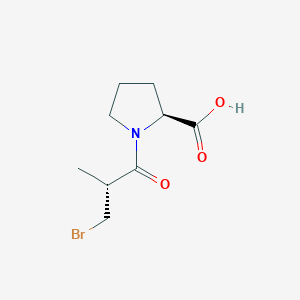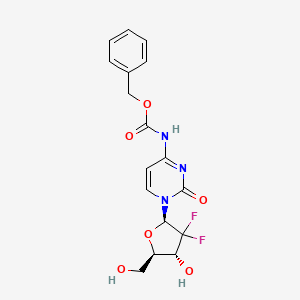
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a compound with the molecular formula C14H24N2O4 . It is also known by other names such as (3R,4R,5S)-5-Acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylic acid . This compound is an impurity of the antiviral drug Oseltamivir .
Molecular Structure Analysis
The molecular structure of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid can be represented by the following InChI string:InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 . The compound has a molecular weight of 284.35 g/mol . Physical And Chemical Properties Analysis
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid has a molecular weight of 284.35 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 6 .Scientific Research Applications
Synthesis and Development
New Synthesis Approaches : Research by Zutter et al. (2008) describes an enantioselective synthesis of oseltamivir phosphate (a prodrug form of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid), starting from commercially available materials, highlighting the advancement in efficient synthesis methods for this compound (Zutter et al., 2008).
Development of Congeners : Cheng et al. (2012) have developed oseltamivir phosphonate congeners, demonstrating their potent inhibition of influenza neuraminidases and effectiveness against oseltamivir-resistant strains (Cheng et al., 2012).
Pharmacokinetics and Drug Delivery
- Blood-Brain Barrier Penetration : A study by Ose et al. (2008) explored the penetration of oseltamivir across the blood-brain barrier, indicating the role of P-glycoprotein in limiting its brain uptake, which is crucial for understanding its distribution and effectiveness in the body (Ose et al., 2008).
Resistance and Viral Interaction
- Oseltamivir Resistance : Research indicates the emergence of oseltamivir-resistant influenza viruses during treatment, as shown in a study by de Jong et al. (2005), highlighting the need for ongoing development and monitoring of antiviral strategies (de Jong et al., 2005).
Environmental Impact
- Environmental Persistence : Accinelli et al. (2010) investigated the dissipation and removal of oseltamivir in aquatic environments, revealing its persistence and the potential for environmental impact (Accinelli et al., 2010).
properties
CAS RN |
1391047-93-0 |
|---|---|
Product Name |
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid |
Molecular Formula |
C₁₄H₂₄N₂O₄ |
Molecular Weight |
284.35 |
synonyms |
(3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



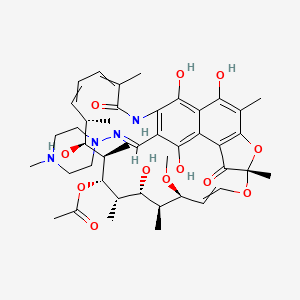
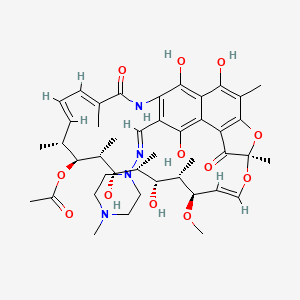
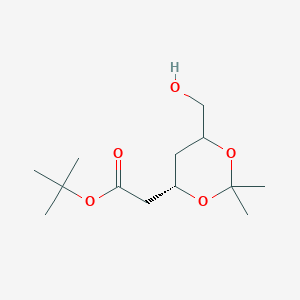
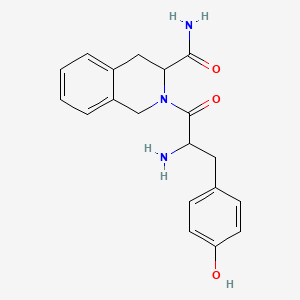
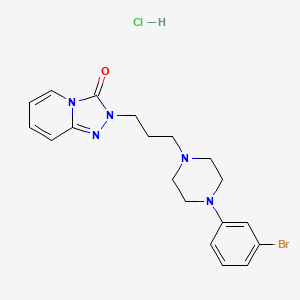
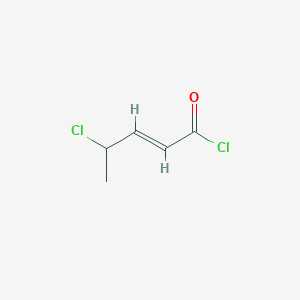
![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)
